molecular formula C10H14N2O3 B1449535 methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate CAS No. 1803586-77-7

methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate

Cat. No. B1449535
M. Wt: 210.23 g/mol
InChI Key: IIAAMQOSLCFPOB-UHFFFAOYSA-N
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Description

“Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 1803586-77-7 . It has a molecular weight of 210.23 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 210.23 .

Scientific Research Applications

Crystal Structure Analysis

Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate, like its related compounds, is studied for its crystal structure properties. For instance, compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole exhibit non-planar molecular structures with considerable electron delocalization, as evidenced by their bond lengths and angles (Boechat et al., 2016).

Conformational Restriction in Drug Design

The cyclopropane ring in compounds like methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate is crucial for conformational restriction in drug design. This approach is employed to improve activity and specificity in targeting biological receptors. For example, cyclopropane-based analogues of histamine were designed as histamine H3 receptor agonists, showcasing the effectiveness of the cyclopropane structure in conformational restriction (Kazuta et al., 2003).

Synthesis of Imidazo[1,2-a]Pyridine Derivatives

Research includes the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives using methods like alkylation/cyclization and Suzuki cross-coupling/hydrolysis. These methods demonstrate the versatility of cyclopropane compounds in synthesizing various pharmaceutical intermediates (Du Hui-r, 2014).

Polymerization and Material Science

Methyl cyclopropane derivatives are also significant in polymerization and material science. For example, the radical homopolymerization of such compounds can lead to materials with specific properties like high glass transition temperatures, illustrating their potential in creating new polymeric materials (Moszner et al., 2003).

Medical Imaging and Diagnostics

In the field of medical imaging, cyclopropane derivatives have been utilized in developing bone imaging agents. Compounds like methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate can be modified and labeled for use in imaging techniques, providing selective uptake in skeletal systems and aiding in diagnostics (Qiu et al., 2011).

properties

IUPAC Name

methyl 1-[hydroxy-(1-methylimidazol-2-yl)methyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAAMQOSLCFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2(CC2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate
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methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate
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methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate

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